![molecular formula C21H25N3O5S B2727775 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 942013-44-7](/img/structure/B2727775.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the reaction of benzo[d][1,3]dioxole derivatives with thiourea and other reactants to form the desired acetamide structure. The molecular formula is C19H22N2O4S, and its molecular weight is approximately 378.45 g/mol.
Anticancer Activity
Recent studies have shown that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, derivatives such as bis-benzo[d][1,3]dioxol-5-yl thiourea have demonstrated IC50 values in the low micromolar range against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . In contrast, standard chemotherapeutics like doxorubicin had higher IC50 values against these cell lines.
The anticancer mechanisms of these compounds often involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells by modulating proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Cell cycle analysis reveals that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Antidiabetic Potential
In addition to anticancer properties, some derivatives of benzodioxole have shown promising antidiabetic activity. For example, certain synthesized benzodioxole carboxamide derivatives displayed potent inhibition against α-amylase with IC50 values as low as 0.68 µM while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests their potential utility in managing diabetes by regulating carbohydrate metabolism.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound using various assays:
Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
This data indicates that the tested compound is significantly more potent than doxorubicin against these cancer cell lines.
Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic effects of benzodioxole derivatives:
Compound | IC50 α-Amylase (µM) | Cytotoxicity (IC50 Normal Cells µM) |
---|---|---|
IIa | 0.85 | >150 |
IIc | 0.68 | >150 |
This highlights the dual potential for therapeutic applications in oncology and diabetes management.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-9-3-8-24-16-5-2-1-4-15(16)20(23-21(24)27)30-12-19(26)22-11-14-6-7-17-18(10-14)29-13-28-17/h6-7,10,25H,1-5,8-9,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFINFWTHVMSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.